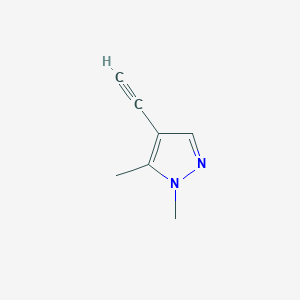

4-Ethynyl-1,5-dimethyl-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethynyl-1,5-dimethylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-4-7-5-8-9(3)6(7)2/h1,5H,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFMZJNLWRPYMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80486186 | |

| Record name | 1H-Pyrazole, 4-ethynyl-1,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80486186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61514-54-3 | |

| Record name | 4-Ethynyl-1,5-dimethyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61514-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 4-ethynyl-1,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80486186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethynyl-1,5-dimethyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Chemical Reactivity and Transformation Pathways of 4 Ethynyl 1,5 Dimethyl 1h Pyrazole

Reactivity of the Terminal Alkyne Group

The ethynyl (B1212043) group at the C-4 position of the pyrazole (B372694) is a hub of chemical activity, readily participating in addition and coupling reactions.

Alkyne Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of 4-ethynyl-1,5-dimethyl-1H-pyrazole is a prime substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov The process is known for its simplicity, high fidelity in the presence of numerous functional groups, and mild reaction conditions. nih.govmdpi.com The copper(I) catalyst activates the alkyne, facilitating its reaction with an organic azide (B81097) to exclusively form the 1,4-disubstituted triazole isomer. nih.gov This is in contrast to uncatalyzed thermal cycloadditions which yield a mixture of 1,4- and 1,5-regioisomers and require higher temperatures. nih.gov The versatility of the CuAAC reaction allows for the synthesis of a wide array of functionalized pyrazole-triazole hybrids.

Recent advancements have focused on developing more sustainable and efficient catalytic systems. For instance, the use of polydentate N-donor chelating ligands with copper(I) catalysts allows the reaction to proceed at room temperature under aerobic conditions in environmentally benign solvents like methanol-water mixtures. acs.org Furthermore, methods utilizing microwave heating have been shown to significantly reduce reaction times compared to conventional heating. mdpi.com

| Catalyst System | Conditions | Product | Yield | Reference |

| Cu(I) | Room Temperature | 1,4-disubstituted 1,2,3-triazole | Excellent | nih.gov |

| CuI/TBTA, Formic Acid | Room Temperature, Aerobic | 4-substituted-1H-1,2,3-triazole | High | acs.org |

| Microwave Heating | 80 °C, 10 min | 1,4-disubstituted 1,2,3-triazole | High | mdpi.com |

| [Cu(phenanthroline)(PPh3)2]NO3 | Continuous-flow | 1,4-disubstituted 1,2,3-triazole | Up to 92% | scilit.com |

Hydration and Hydroamination Reactions

The terminal alkyne can undergo hydration reactions, typically catalyzed by mercury salts or other transition metals, to yield the corresponding methyl ketone, 4-acetyl-1,5-dimethyl-1H-pyrazole. This transformation follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the alkyne.

Hydroamination, the addition of an N-H bond across the carbon-carbon triple bond, offers a direct route to enamines or imines. These reactions can be catalyzed by various transition metals, including gold, platinum, and ruthenium. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and reaction conditions.

Palladium-Catalyzed Carbonylation and Cyclization

Palladium-catalyzed reactions are powerful tools for the functionalization of alkynes. The terminal alkyne of this compound can participate in carbonylative coupling reactions. For example, in the presence of carbon monoxide and a suitable nucleophile (e.g., an amine or alcohol), palladium catalysts can facilitate the formation of α,β-unsaturated carbonyl compounds. dntb.gov.ua

Furthermore, palladium-catalyzed cascade reactions involving the alkyne and other functionalities can lead to the construction of complex heterocyclic systems. These reactions often proceed through a series of steps, such as C-H activation, carbonylation, and cyclization, in a single pot. mdpi.comrsc.org For instance, a four-component synthesis involving an iodobenzene, a terminal alkyne, an amine, and carbon monoxide can lead to the formation of β-enaminones and pyrazoles through a carbonylative Sonogashira coupling followed by Michael addition. dntb.gov.ua

Electrophilic and Nucleophilic Reactivity of the Pyrazole Ring

The pyrazole ring itself exhibits a distinct pattern of reactivity, influenced by the two nitrogen atoms and the substituents.

Electrophilic Substitution Patterns at the Pyrazole Core (e.g., C-4 position reactivity)

The pyrazole ring is considered an electron-rich aromatic system, making it susceptible to electrophilic substitution. rrbdavc.orgnih.gov The presence of two nitrogen atoms, however, deactivates the ring towards electrophilic attack compared to pyrrole. quora.com The electron density within the pyrazole ring is not uniform. The C-4 position is the most electron-rich and, therefore, the primary site for electrophilic attack. quora.comchemicalbook.com This is because the intermediates formed by attack at C-3 or C-5 are significantly less stable. rrbdavc.org

The methyl groups at the N-1 and C-5 positions of this compound further influence the reactivity. The N-methyl group ensures that substitution occurs on the pyrazole ring rather than at the nitrogen. The C-5 methyl group can exert a modest electronic effect on the ring. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation, all of which are expected to occur preferentially at the C-4 position, if it were unsubstituted. However, since the C-4 position is already occupied by the ethynyl group, electrophilic attack on the pyrazole ring of this specific compound would be directed to other available positions, though with likely reduced reactivity. For instance, some pyrazole derivatives can undergo deuteration at the C-4 position when activated by certain groups. researchgate.net

| Reaction | Reagent | Position of Attack |

| Nitration | conc. HNO3/H2SO4 | C-4 |

| Halogenation | X2 | C-4 |

| Friedel-Crafts Acylation | RCOCl/AlCl3 | C-4 |

Nucleophilic Attack and Ring-Opening Pathways

While less common than electrophilic substitution, the pyrazole ring can undergo nucleophilic attack, particularly at the C-3 and C-5 positions, which are electron-deficient. nih.govnih.gov This reactivity is generally observed with very strong nucleophiles.

Under certain conditions, such as in the presence of a strong base, deprotonation can occur at a carbon atom, leading to ring-opening pathways. chemicalbook.comnih.gov For instance, deprotonation at the C-3 position can initiate a sequence of reactions resulting in the cleavage of the pyrazole ring. chemicalbook.com The stability of the pyrazole ring in this compound, however, is enhanced by the N-methylation, which prevents tautomerism and the formation of the pyrazolate anion that can facilitate some ring-opening mechanisms.

Deprotonation and Zwitterionic Character of 4-Ethynylpyrazolium Derivatives

The transformation of N-heterocyclic compounds into their zwitterionic, or betainic, forms unlocks a rich area of chemical reactivity and unique electronic properties. In the case of this compound, deprotonation of the ethynyl group in a quaternized pyrazolium (B1228807) salt leads to the formation of a fascinating class of zwitterions known as pyrazolium-4-acetylenides.

Generation of Pyrazolium-4-acetylenides

The generation of pyrazolium-4-acetylenides from this compound precursors follows a logical synthetic sequence. The initial step involves the quaternization of the 1-methylated pyrazole nitrogen atom. This is typically achieved by reacting the parent pyrazole with an alkylating agent, such as dimethyl sulfate, to yield the corresponding 1,2-dimethylpyrazolium salt.

Subsequent deprotonation of the acidic acetylenic proton at the C4 position by a suitable base affords the neutral, zwitterionic pyrazolium-4-acetylenide. This process is analogous to the formation of other pyrazolium betaines, such as pyrazolium-4-sulfonates, which are synthesized by the sulfonation of pyrazoles unsubstituted at the 4-position. arkat-usa.org The choice of base is critical to ensure complete deprotonation without promoting undesired side reactions.

| Reactant | Reagent | Product | Reaction Type |

| This compound | 1. Alkylating Agent (e.g., (CH₃)₂SO₄) 2. Base | 1,5-Dimethyl-4-ethynyl-1H-pyrazolium-2-acetylenide | Quaternization followed by Deprotonation |

This table illustrates the general synthetic pathway to the target zwitterionic compound.

Resonance Forms and Tautomeric Equilibria (Alkynyl vs. Allenylidene)

The electronic structure of pyrazolium-4-acetylenides is best described as a resonance hybrid of several contributing forms. The two most significant resonance structures are the alkynyl form and the allenylidene form.

In the alkynyl form , a negative charge resides on the terminal carbon atom of the ethynyl group, while the positive charge is delocalized within the pyrazolium ring. This form emphasizes the acetylenide character of the exocyclic group.

The allenylidene form , on the other hand, depicts a cumulene-type structure where the negative charge from the acetylenide has been incorporated into a double bond, resulting in a neutral allene-like substituent and delocalization of the positive charge within the heterocyclic ring. This resonance contributor highlights the potential for reactivity at the beta-carbon of the side chain.

The actual electronic distribution is a weighted average of these and other minor resonance contributors. The relative importance of the alkynyl and allenylidene forms can be influenced by the substituents on the pyrazolium ring and the surrounding solvent environment. This type of tautomeric equilibrium is a known phenomenon in related heterocyclic systems. arkat-usa.org

| Resonance Form | Description |

| Alkynyl | Negative charge localized on the terminal acetylenic carbon. |

| Allenylidene | Cumulene-type structure with a double bond between the alpha and beta carbons of the side chain. |

This table summarizes the key resonance forms of the pyrazolium-4-acetylenide.

Theoretical Studies on Electronic Structure and Stability of Betaines

Coordination Chemistry and Supramolecular Interactions of 4 Ethynyl 1,5 Dimethyl 1h Pyrazole

4-Ethynyl-1,5-dimethyl-1H-pyrazole as a Ligand in Metal Complexes

In the realm of coordination chemistry, pyrazole (B372694) and its derivatives are highly valued for their ability to form stable complexes with a vast range of transition metals. researchgate.net The specific substituents on the pyrazole ring, such as the dimethyl and ethynyl (B1212043) groups in this compound, modulate the electronic properties and steric profile of the ligand, thereby influencing the structure, stability, and reactivity of the resulting metal complexes.

Pyrazole-based ligands exhibit remarkable versatility in their coordination to metal ions, a characteristic that is fundamental to their widespread use in inorganic and organometallic chemistry. researchgate.net The coordination behavior can be broadly categorized based on the number of metal centers the ligand binds to and the atoms involved in the coordination.

Monodentate Coordination : In its neutral form, a pyrazole ligand typically acts as a monodentate ligand, coordinating to a single metal center through its sp²-hybridized pyridinic nitrogen atom (the one not bonded to a hydrogen or substituent). mdpi.com This is a common coordination mode, particularly for 1-substituted pyrazoles like this compound, where the nitrogen at the 1-position is blocked by a methyl group. Several complexes featuring pyrazoles as neutral monodentate ligands have been synthesized and characterized. nih.govacs.org

Polydentate (Bridging) Coordination : When the pyrazole ring is deprotonated at the N1 position (if unsubstituted), it forms an anionic pyrazolate ligand. This pyrazolate anion is an excellent bridging, or exo-bidentate, ligand, capable of linking two metal centers through its two nitrogen atoms. uninsubria.it This bridging mode is crucial for the construction of dinuclear, polynuclear, and polymeric coordination compounds. researchgate.netuninsubria.it While the N1 position of this compound is methylated, precluding deprotonation and this classic bridging mode, the ethynyl group introduces other possibilities for polydentate behavior, such as σ,π-coordination or bridging through the alkyne moiety.

The diverse coordination possibilities of pyrazole ligands are summarized in the table below.

| Coordination Mode | Description | Role of Ligand | Example Structural Motif |

| Monodentate | Binds to a single metal center through one of the ring nitrogen atoms. mdpi.comresearchgate.net | Neutral | M-N(pyrazole) |

| Exo-bidentate | The anionic pyrazolate form bridges two metal centers using both nitrogen atoms. acs.orguninsubria.it | Anionic (pyrazolate) | M-(μ-N,N')-M' |

| Endo-bidentate | The ligand chelates a single metal center. This is less common for simple pyrazoles but can be induced with appropriate functionalization. uninsubria.it | Anionic (pyrazolate) | M(N,N') |

The synthesis of transition metal complexes using pyrazole-derived ligands is a well-established practice. These reactions typically involve the direct reaction of the pyrazole ligand with a suitable metal salt in an appropriate solvent. nih.gov Palladium complexes, in particular, have been synthesized using pyrazole and pyrazolate ligands, showcasing a variety of nuclearities and structures. nih.govacs.org

For instance, dinuclear palladium(II) paddlewheel complexes have been successfully synthesized using pyrazolate bridging ligands. nih.govacs.org The synthesis of such complexes generally involves the reaction of a palladium(II) precursor with the pyrazole ligand, often in the presence of a base to facilitate the deprotonation of the pyrazole ring if it is N-unsubstituted. The resulting complexes are then characterized using a suite of analytical techniques.

Common Characterization Techniques:

Infrared (IR) Spectroscopy : Used to identify the coordination of the ligand to the metal by observing shifts in the vibrational frequencies of the pyrazole ring and, in this case, the C≡C triple bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provides detailed information about the structure of the ligand and how its chemical environment changes upon complexation. nih.gov

Mass Spectrometry : Confirms the molecular weight and composition of the synthesized complexes. researchgate.net

X-ray Crystallography : Provides definitive proof of the molecular structure, including bond lengths, bond angles, and the precise coordination mode of the ligand. nih.gov

While specific synthesis reports for this compound complexes are not abundant in initial surveys, the established reactivity of similar pyrazoles, such as those used to form [Pd₂{μ-(C₆H₄)PPh₂}₂(μ-pz)₂] type compounds, provides a clear precedent for its potential to form stable and structurally interesting complexes with palladium and other transition metals. nih.govacs.org

Applications of Metal-Ethynylpyrazole Complexes in Catalysis

The electronic properties of pyrazole ligands, which can be finely tuned through substitution, make their metal complexes promising candidates for homogeneous catalysis. researchgate.net The combination of a σ-donating nitrogen center with the π-system of the pyrazole ring and the attached ethynyl group in this compound allows it to modify the electronic density and steric environment of a metal center, thereby influencing its catalytic activity and selectivity.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic organic chemistry for forming carbon-carbon and carbon-heteroatom bonds. The ligand bound to the palladium center plays a critical role in the efficiency of the catalytic cycle. nih.gov Pyrazole-based ligands have emerged as effective ancillary ligands in this context. researchgate.net

Complexes derived from pyrazole ligands have been successfully employed in Suzuki-Miyaura and Sonogashira cross-coupling reactions. nih.gov For example, 1-aryl-3-CF₃-pyrazoles, after being iodinated, undergo Suzuki-Miyaura coupling with phenylboronic acid using a Pd(PPh₃)₄ catalyst to yield the corresponding 4-phenyl or 5-phenyl pyrazoles. nih.gov Similarly, Sonogashira coupling with terminal alkynes is also successful. This demonstrates the utility of pyrazole scaffolds as key components in substrates for cross-coupling and implies that metal complexes bearing pyrazole ligands can facilitate these transformations. The ethynyl group on this compound makes its metal complexes particularly well-suited for participating in or catalyzing reactions involving alkynes.

| Cross-Coupling Reaction | Catalyst/Precursor | Substrate Example | Key Finding | Reference |

| Suzuki-Miyaura | Pd(PPh₃)₄ | 4-Iodo-1-aryl-3-CF₃-pyrazole | Synthesis of 4-phenylated pyrazole derivatives. nih.gov | nih.gov |

| Suzuki-Miyaura | Palladium Catalyst | 4-Bromo-1H-1-tritylpyrazole | Preparation of 4-aryl-1H-pyrazoles. researchgate.net | researchgate.net |

| Sonogashira | Palladium Catalyst | 5-Iodo-1-aryl-3-CF₃-pyrazole | Synthesis of 5-phenylethynyl-functionalized pyrazoles. nih.gov | nih.gov |

Beyond the well-established field of cross-coupling, metal complexes incorporating pyrazole ligands are finding use in a variety of other catalytic transformations.

Oxidation Reactions : Copper complexes with pyrazole-based ligands have shown significant catalytic activity in the oxidation of catechol to o-quinone, mimicking the function of catecholase enzymes. mdpi.com The catalytic efficiency can be influenced by the nature of the pyrazole ligand and the counter-ion of the copper salt used. mdpi.com

Hydrogenation/Dehydrogenation : The proton-responsive nature of the N-H group in unsubstituted pyrazoles allows for metal-ligand cooperation in catalytic cycles, which is particularly relevant for hydrogenation and dehydrogenation reactions. researchgate.netnih.gov While this compound lacks this N-H functionality, its derivatives could be designed to incorporate it, or its ethynyl group could participate in related transformations.

Polymerization : Transition metal complexes bearing pyrazolyl ligands have been investigated as catalysts for the oligomerization and polymerization of olefins. researchgate.net

These emerging applications highlight the broad potential of pyrazole-based catalysts, driven by the modularity and tunable nature of the ligand scaffold.

Design of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of pyrazole-derived ligands to bridge metal centers makes them exceptional building blocks for the construction of extended, crystalline structures such as coordination polymers and metal-organic frameworks (MOFs). researchgate.net These materials are of immense interest due to their high porosity, large surface areas, and tunable structures, leading to applications in gas storage, separations, sensing, and catalysis. digitellinc.comdtu.dk

The ligand this compound, with its rigid structure and multiple coordination sites (the pyrazole nitrogens and the ethynyl group), is a prime candidate for a linker or "strut" in MOF synthesis. Bifunctional linkers containing both a pyrazole and a carboxylate group have been used to create MOFs with novel topologies and high stability. hhu.demdpi.com For example, the reaction of zinc salts with a T-shaped linker containing both pyrazole and isophthalate (B1238265) moieties yielded a chiral MOF with a rare topology. hhu.demdpi.com

Hofmann-based MOFs have been synthesized using a bis-pyrazole ligand to link [M(Ni(CN)₄)] layers, creating frameworks with one-dimensional channels. rsc.org These materials have shown promise for the selective separation of various industrial gases. rsc.org Similarly, pyrazolate-based MOFs, such as Al-3.5-PDA (also known as MOF-303), have been identified as benchmark materials for capturing formaldehyde (B43269) from indoor air, demonstrating the potential for pyrazole chemistry to address environmental challenges. dtu.dk The incorporation of an ethynyl group, as in this compound, could introduce further functionality into the pores of such materials, potentially enhancing selective adsorption or providing a site for post-synthetic modification.

Hydrogen Bonding and π-Stacking Interactions in Supramolecular Assemblies

The molecular architecture of This compound suggests the potential for a variety of intermolecular interactions that could lead to the formation of complex supramolecular assemblies. The key structural features influencing these interactions are the pyrazole ring, with its distinct nitrogen environments, and the ethynyl substituent, which can participate in several types of non-covalent bonding.

Hydrogen Bonding:

The pyrazole ring itself is a versatile component for forming hydrogen bonds. In many pyrazole-containing crystal structures, the pyridine-type nitrogen atom (N2) acts as a hydrogen bond acceptor, while an N-H group, if present, serves as a hydrogen bond donor. However, in This compound , the nitrogen atoms of the pyrazole ring are substituted with methyl groups, precluding the classical N-H···N hydrogen bonding that often dominates the supramolecular chemistry of unsubstituted pyrazoles.

π-Stacking Interactions:

π-stacking is another crucial non-covalent interaction that is expected to play a significant role in the supramolecular assembly of This compound . The aromatic pyrazole ring and the electron-rich triple bond of the ethynyl group are both capable of engaging in π-π interactions. These interactions can occur between parallel or offset pyrazole rings of adjacent molecules, contributing to the stability of the crystal lattice.

The presence of the ethynyl substituent could modulate the nature of the π-stacking. The linear geometry of the ethynyl group might influence the relative orientation of the stacked pyrazole rings, potentially leading to specific packing motifs. It is also possible for π-stacking to occur between the pyrazole ring of one molecule and the ethynyl group of another.

Predicted Supramolecular Motifs:

Based on the interplay of the potential hydrogen bonding and π-stacking interactions, several supramolecular motifs can be hypothesized for This compound . The combination of weak C-H···N hydrogen bonds and π-π stacking could result in the formation of one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. The specific arrangement will be dictated by the subtle balance of these interactions and the steric effects of the methyl groups.

To provide a more concrete understanding of these potential interactions, the following table presents hypothetical data for intermolecular contacts that could be observed in the crystal structure of This compound . It is imperative to reiterate that these values are illustrative and not based on experimental data.

| Interacting Atoms/Groups | Type of Interaction | Predicted Distance (Å) | Predicted Angle (°) |

| C(ethynyl)-H ··· N(pyrazole) | Hydrogen Bond | 2.2 - 2.8 | 140 - 170 |

| Pyrazole Ring Centroid ··· Pyrazole Ring Centroid | π-Stacking | 3.4 - 3.8 | - |

| C(methyl)-H ··· π(pyrazole) | C-H···π Interaction | 2.5 - 3.0 | 120 - 160 |

The definitive characterization of the supramolecular chemistry of This compound awaits detailed single-crystal X-ray diffraction studies. Such experimental work would provide the precise geometric parameters of the intermolecular interactions and confirm the actual packing motifs in the solid state.

Spectroscopic and Computational Characterization of 4 Ethynyl 1,5 Dimethyl 1h Pyrazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) and Carbon-¹³C (¹³C) NMR are fundamental techniques for the structural elucidation of organic molecules. In the case of pyrazole (B372694) derivatives, the chemical shifts (δ) are influenced by the substituents on the pyrazole ring. researchgate.netrsc.org For 4-Ethynyl-1,5-dimethyl-1H-pyrazole, the protons and carbons of the methyl groups, the pyrazole ring, and the ethynyl (B1212043) group will exhibit characteristic signals.

The ¹³C NMR spectrum would similarly show distinct signals for each carbon atom. The methyl carbons would likely resonate in the upfield region (δ 10-15 ppm). rsc.org The pyrazole ring carbons (C3, C4, and C5) would have shifts influenced by the nitrogen atoms and the ethynyl substituent, typically appearing in the range of δ 100-150 ppm. rsc.org The quaternary carbons of the ethynyl group would also have characteristic shifts.

To illustrate typical NMR data for related compounds, the following interactive table shows ¹H and ¹³C NMR data for 3,5-dimethyl-1-phenyl-1H-pyrazole. rsc.org

| Compound | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |

| 3,5-dimethyl-1-phenyl-1H-pyrazole | 7.46-7.19 (m, 5H, Phenyl-H), 5.90 (s, 1H, H4), 2.25 (s, 6H, 2xCH₃) | 148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8 |

This table presents data for a related compound to provide context for the expected spectral features of this compound.

To unambiguously assign all proton and carbon signals and to determine the connectivity of atoms, advanced NMR techniques such as two-dimensional (2D) NMR are employed. nih.gov Experiments like Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations. nih.gov For this compound, an HMBC experiment would be crucial to confirm the position of the ethynyl group at C4 by showing correlations between the ethynyl proton and carbons C3 and C5 of the pyrazole ring. Similarly, correlations between the methyl protons and their attached carbons, as well as adjacent carbons, would solidify the structural assignment. Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of protons, further confirming the proposed structure. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. derpharmachemica.com

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the C≡C and C-H bonds of the ethynyl group. The C≡C stretching vibration typically appears as a weak to medium intensity band in the region of 2100-2260 cm⁻¹. The terminal alkyne C-H stretch gives a sharp, strong band around 3300 cm⁻¹.

The pyrazole ring itself will have a series of characteristic vibrations. derpharmachemica.com These include C=N stretching, C-N stretching, and ring deformation modes. derpharmachemica.com The C-H stretching and bending vibrations of the methyl groups would also be present. Theoretical calculations, often using Density Functional Theory (DFT), can be used to predict the vibrational frequencies and compare them with experimental data to support the structural assignment. derpharmachemica.com

The following table summarizes the expected key vibrational frequencies for this compound based on typical functional group absorptions.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Ethynyl (C≡C) | Stretch | 2100 - 2260 |

| Ethynyl (≡C-H) | Stretch | ~3300 |

| Methyl (C-H) | Stretch | 2850 - 3000 |

| Methyl (C-H) | Bend | 1375 - 1450 |

| Pyrazole Ring | C=N Stretch | 1500 - 1650 |

| Pyrazole Ring | C-N Stretch | 1250 - 1350 |

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. gbiosciences.comchemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₇H₈N₂), the expected exact mass can be calculated. This high precision helps to distinguish between compounds with the same nominal mass but different elemental formulas. PubChem provides a predicted monoisotopic mass of 120.06875 Da for this compound. uni.lu

In a mass spectrometer, molecules are ionized, often leading to the formation of a molecular ion (M⁺). This ion can then fragment into smaller, charged species. chemguide.co.uk The pattern of these fragments provides a fingerprint of the molecule's structure. gbiosciences.comlibretexts.org

For pyrazole derivatives, fragmentation often involves cleavage of the ring and loss of substituents. researchgate.net The fragmentation of this compound would likely involve initial loss of a methyl group or cleavage of the pyrazole ring. The stability of the resulting fragments will dictate the major peaks observed in the mass spectrum. For example, the loss of a methyl radical (•CH₃) from the molecular ion would result in a fragment ion with an m/z corresponding to [M-15]⁺. The fragmentation pathways of pyrazoles can be complex, sometimes involving ring rearrangements. researchgate.net Analysis of the fragmentation pattern, in conjunction with NMR and IR data, provides a comprehensive structural confirmation of the compound.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable insights into the molecular architecture, including bond lengths, bond angles, and intermolecular interactions that govern the packing of molecules in the solid state. For pyrazole derivatives, X-ray diffraction studies have been instrumental in understanding their structural features.

Hydrogen bonding plays a crucial role in the supramolecular assembly of pyrazole derivatives in the solid state. mdpi.comnih.govresearchgate.net In N-unsubstituted pyrazoles, intermolecular N-H···N hydrogen bonds are common, leading to the formation of dimers, trimers, tetramers, or catemers (polymeric chains). mdpi.comnih.govresearchgate.net The nature of the substituents at the C3 and C5 positions can influence which of these hydrogen-bonded motifs is favored. nih.gov In the absence of the N-H donor, as in this compound, other weak intermolecular interactions such as C-H···O or C-H···π interactions become significant in dictating the crystal packing. slideshare.net

The crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative highlight how substituents can affect crystal symmetry. While 4-benzyl-1H-pyrazole crystallizes in a non-centrosymmetric space group, its 3,5-diamino derivative adopts a centrosymmetric structure, likely due to the different hydrogen-bonding capabilities of the amino groups. nih.gov

Table of Crystallographic Data for Representative Pyrazole Derivatives:

| Compound | Crystal System | Space Group | Key Features | Ref |

| 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | Monoclinic | P2₁/c | Pyrazole ring is almost planar. Molecules linked by C-H···O hydrogen bonds. | nih.gov |

| 5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde | Monoclinic | P2₁/c | Pyrazole ring is nearly coplanar with the fluoro-substituted benzene (B151609) ring. | nih.gov |

| 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone | Monoclinic | P2₁/c | Molecules linked by C-H···O and C-H···F hydrogen bonds. | nih.gov |

| Ethyl 3-methyl-1-phenyl-5-(p-tolyl)-1H-pyrazole-4-carboxylate | Monoclinic | P2₁/n | Molecules linked by C-H···O interactions. | najah.edu |

| 4-Iodo-1H-pyrazole | Tetragonal | I4₁/a | Forms catemeric structures through N-H···N hydrogen bonds. | mdpi.comsemanticscholar.org |

| 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole | Monoclinic | P2₁/c | Benzene ring is twisted with respect to the pyrazole ring. | researchgate.net |

Theoretical and Computational Methods in Characterization

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has become an indispensable tool for investigating the molecular properties of pyrazole derivatives. DFT calculations allow for the optimization of molecular geometries, providing insights into bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data where available. nih.gov

For pyrazole systems, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G* or 6-311G(d,p)), are employed to determine the most stable conformation of a molecule. nih.govnih.govnih.gov This is particularly useful for understanding the relative stabilities of different tautomers or conformers. nih.gov

Beyond geometry, DFT is used to calculate key electronic properties that govern a molecule's reactivity and behavior. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental parameters obtained from DFT calculations. nih.govresearchgate.net The HOMO-LUMO energy gap provides an indication of the molecule's electronic stability and reactivity; a larger gap generally implies higher stability and lower reactivity. nih.gov For instance, in a study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the calculated HOMO-LUMO gap of approximately 4.458 eV suggested high electronic stability. nih.gov

The distribution of these frontier molecular orbitals is also revealing. The HOMO often indicates the sites susceptible to electrophilic attack, while the LUMO points to the sites prone to nucleophilic attack. For pyrazole derivatives, the electron-deficient nature of the pyrazole ring can be quantified by its LUMO energy.

Furthermore, DFT calculations can provide insights into the distribution of electron density within a molecule through the generation of Molecular Electrostatic Potential (MEP) maps. nih.govresearchgate.net These maps visualize the electrostatic potential on the electron density surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. This information is crucial for predicting sites of intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic reactions. nih.govresearchgate.net

Table of Calculated Electronic Properties for a Representative Pyrazole Derivative:

| Property | Description | Typical Calculated Value (Example) | Ref |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -1.5 eV (for a pyrazole derivative) | |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | - | |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.458 eV (for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid) | nih.gov |

| Dipole Moment | Measure of the molecule's overall polarity | - | nih.gov |

| Polar Surface Area (PSA) | Sum of surfaces of polar atoms | - | nih.gov |

Prediction of Spectroscopic Parameters (NMR, IR)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters for pyrazole derivatives, which can then be compared with experimental data to confirm structures and assign spectral features.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) have become a standard practice. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical chemical shifts can be predicted. These calculated shifts are often in good agreement with experimental values, aiding in the assignment of complex spectra. nih.govresearchgate.netsemanticscholar.org Discrepancies between experimental and computed shifts can sometimes be resolved by considering solvent effects or dynamic processes like conformational changes.

IR Spectroscopy: Similarly, DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in an Infrared (IR) spectrum. semanticscholar.org The calculation of the vibrational modes and their corresponding frequencies for the optimized geometry allows for a detailed assignment of the experimental IR spectrum. researchgate.net Comparing the calculated and experimental spectra can help to confirm the presence of specific functional groups and to understand the vibrational characteristics of the molecule. nih.gov

For example, a combined experimental and theoretical study on 4-halogenated-1H-pyrazoles used DFT calculations to compare and explain trends in their IR and ¹H NMR spectra. mdpi.comsemanticscholar.org

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and manipulate molecular structures and to study their behavior. For flexible molecules, conformational analysis is a critical aspect of molecular modeling. It aims to identify the different spatial arrangements of atoms (conformers) that a molecule can adopt and to determine their relative energies.

For a molecule like this compound, while the pyrazole ring itself is rigid, rotation around the single bonds connecting the methyl and ethynyl groups to the ring can lead to different conformers. While the energy barriers for rotation of the methyl groups are likely low, the interaction of the ethynyl group with the adjacent methyl group could influence its preferred orientation.

Molecular modeling techniques, such as systematic or stochastic conformational searches, can be used to explore the potential energy surface of the molecule and identify the low-energy conformers. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution.

In broader studies of pyrazole derivatives, molecular modeling is extensively used to understand how these molecules interact with biological targets, such as enzymes. researchgate.netsemanticscholar.orgresearchgate.net Molecular docking, a key molecular modeling technique, predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of intermolecular interactions. researchgate.net For instance, docking studies have shown that pyrazole derivatives can bind to hydrophobic pockets of enzymes through π-π stacking and hydrogen bonding.

Advanced Applications and Future Research Directions for 4 Ethynyl 1,5 Dimethyl 1h Pyrazole

Role as a Precursor in Complex Organic Synthesis

The presence of both a pyrazole (B372694) ring and a terminal alkyne functionality in 4-ethynyl-1,5-dimethyl-1H-pyrazole provides a rich platform for a variety of chemical transformations. This dual reactivity is instrumental in the construction of intricate molecular frameworks.

Synthesis of Advanced Heterocyclic Architectures

The ethynyl (B1212043) group of this compound serves as a key reactive handle for participating in various cycloaddition reactions, leading to the formation of more complex heterocyclic systems. For instance, it can undergo [3+2] cycloadditions with azides (a "click" reaction) to yield triazole-substituted pyrazoles. These resulting structures are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds.

Furthermore, the pyrazole moiety itself can be a part of a larger heterocyclic system. The development of synthetic methodologies to create fused pyrazoles has been a consistent focus in organic chemistry. nih.gov The synthesis of pyrazole-based heterocycles is a prominent area of research, with numerous studies focusing on creating novel structures with potential applications in medicine and materials science. nih.govnih.govresearchgate.net For example, various pyrazole derivatives have been synthesized and evaluated for their antitumor activities. nih.govnih.govresearchgate.net

Building Blocks for Functional Materials

The rigid, planar structure of the pyrazole ring, combined with the linear geometry of the ethynyl group, makes this compound an attractive building block for the creation of functional organic materials. These materials often possess unique photophysical or electronic properties.

The incorporation of this pyrazole derivative into larger conjugated systems can lead to the development of organic semiconducting materials. The electron-rich nature of the pyrazole ring can influence the electronic properties of the resulting polymer or macromolecule. The ethynyl group provides a straightforward point of connection for polymerization reactions, such as Sonogashira or Glaser coupling, enabling the construction of well-defined polymeric chains with alternating pyrazole and other aromatic units. These materials are being investigated for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Development of Chemical Probes and Tools

Chemical probes are essential tools in chemical biology for investigating and manipulating biological processes within a native cellular environment. mskcc.org The unique structural features of this compound make it a suitable scaffold for the design and synthesis of specialized chemical probes, particularly chemosensors.

Pyrazole derivatives are known to be effective chelating ligands for various metal ions due to the presence of nitrogen donor atoms. nih.gov By functionalizing the ethynyl group with a fluorophore or a chromophore, it is possible to create "turn-on" or "turn-off" fluorescent sensors. Upon binding of a specific metal ion to the pyrazole-based chelating unit, a conformational change or an electronic perturbation can occur, leading to a detectable change in the fluorescence signal. For instance, pyrazole-based sensors have been developed for the detection of cations like Cu2+ and Al3+. nih.gov The pyrazole can act as a key coordination site, leading to the formation of a highly fluorescent complex upon metal binding. nih.gov

Strategies for Expanding Chemical Space and Library Synthesis

The concept of chemical space encompasses all possible molecules and their properties. Expanding the accessible chemical space is a crucial goal in drug discovery and materials science to identify novel compounds with desired functions. The versatility of this compound makes it an excellent starting point for generating diverse molecular libraries.

Through combinatorial chemistry approaches, the ethynyl group can be reacted with a wide array of chemical partners. For example, a library of triazole-containing compounds can be rapidly synthesized by reacting this compound with a diverse set of azides via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This strategy allows for the systematic exploration of the chemical space around the pyrazole-triazole scaffold, which can be screened for various biological activities. The development of novel chemotypes through iterative combinatorial library synthesis has proven to be a powerful strategy. nih.gov

Emerging Methodologies in the Chemistry of Ethynylpyrazoles

The field of organic synthesis is constantly evolving, with new methodologies being developed to achieve more efficient and selective chemical transformations. The chemistry of ethynylpyrazoles is no exception. Recent research has focused on developing novel catalytic systems for the functionalization of the ethynyl group and the pyrazole ring.

For example, advancements in transition-metal catalysis have opened up new avenues for the cross-coupling reactions of ethynylpyrazoles. These methods allow for the introduction of a wide range of substituents at the terminal alkyne position with high precision and functional group tolerance. Furthermore, new methods for the direct C-H functionalization of the pyrazole ring are being explored, which would provide alternative routes to modify the core structure of this compound and its derivatives.

Unexplored Reactivity and Transformative Potential

Despite the known reactivity of the ethynyl and pyrazole moieties, there remains significant unexplored potential within the chemistry of this compound. The interplay between the two functional groups could lead to novel and unexpected chemical transformations.

For instance, the electronic communication between the pyrazole ring and the ethynyl group could be harnessed to control the regioselectivity of cycloaddition reactions or to enable novel cascade reactions. Investigating the reactivity of this compound under unconventional reaction conditions, such as in flow chemistry or under mechanochemical activation, could also unveil new synthetic pathways. The full transformative potential of this compound as a versatile building block will likely be realized through continued exploration of its fundamental reactivity and the development of innovative synthetic methodologies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Ethynyl-1,5-dimethyl-1H-pyrazole, and how can reaction conditions be optimized for high yield?

- Methodology : The synthesis typically involves introducing the ethynyl group to a pre-functionalized pyrazole core. For example, 1,5-dimethylpyrazole (CAS 694-31-5) derivatives can be alkylated or acylated using reagents like chloroacetyl chloride under basic conditions (e.g., triethylamine in dichloromethane) . Microwave-assisted synthesis, as demonstrated for analogous 1-aroyl-3,5-dimethylpyrazoles, may enhance reaction efficiency and yield by reducing reaction times . Ethynyl groups can be introduced via Sonogashira coupling or alkyne transfer reactions, though specific protocols for this compound require optimization of catalysts (e.g., Pd/Cu) and solvent systems.

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR identify substitution patterns and confirm ethynyl proton absence (δ ~2.5-3.5 ppm for alkynyl protons).

- IR : Stretching frequencies for C≡C (~2100-2260 cm⁻¹) and pyrazole ring vibrations (~1500-1600 cm⁻¹) validate functional groups .

- Mass Spectrometry : High-resolution MS confirms molecular weight (C₇H₉N₃, theoretical 135.08 g/mol).

- HPLC/GC : Purity assessment using reverse-phase HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound derivatives?

- Methodology : Single-crystal X-ray diffraction paired with SHELXL refinement determines bond lengths, angles, and torsional strain. For example, SHELX algorithms refine positional and thermal parameters, resolving ambiguities in ethynyl group orientation or pyrazole ring puckering . Challenges include handling weak diffraction data; high-resolution synchrotron sources improve accuracy. Comparative analysis with DFT-optimized structures (e.g., Gaussian 09) validates experimental geometries.

Q. What strategies address contradictions in biological activity data for this compound derivatives?

- Methodology :

- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., Jurkat, HEK293) to confirm IC₅₀ consistency .

- Structural-Activity Relationships (SAR) : Modify substituents (e.g., ethynyl vs. methyl groups) to isolate pharmacophore contributions. For example, cyclohexyl-sulfanyl pyrazole derivatives show enhanced cytotoxicity over benzyl analogs .

- Kinetic Studies : Measure enzyme inhibition (e.g., COX-2) under varying pH/temperature to identify assay-dependent artifacts .

Q. How can researchers design and study metal complexes with this compound ligands?

- Methodology :

- Coordination Chemistry : The pyrazole N1 atom and ethynyl π-system can bind transition metals (e.g., Pd(II), Pt(II)). Synthesize complexes via refluxing with [PdCl₂(NCPh)₂] in acetonitrile .

- Analytical Techniques :

- UV-Vis : Monitor ligand-to-metal charge transfer bands.

- Cyclic Voltammetry : Assess redox behavior (e.g., Pd⁰/Pd²⁺ transitions).

- XAS : Resolve coordination geometry using X-ray absorption spectroscopy.

Q. What role does the ethynyl group play in modulating the reactivity of this compound?

- Methodology :

- Click Chemistry : Ethynyl groups enable Huisgen cycloaddition with azides to form triazoles, useful for bioconjugation .

- Electrophilic Substitution : The electron-withdrawing ethynyl group directs electrophiles to the pyrazole C3/C5 positions.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals and reaction pathways, validated by experimental kinetics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.